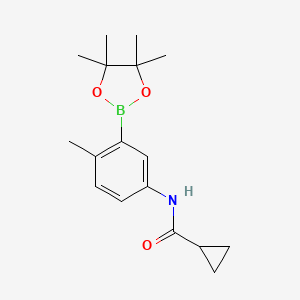

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Description

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a boronic ester-containing cyclopropane derivative. The dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions, a key feature in medicinal chemistry for biaryl synthesis .

Properties

IUPAC Name |

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-11-6-9-13(19-15(20)12-7-8-12)10-14(11)18-21-16(2,3)17(4,5)22-18/h6,9-10,12H,7-8H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVQPGMEEQHIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Brominated Precursors

The boronic ester group is introduced via palladium-catalyzed borylation of a brominated phenyl intermediate. For example, N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide reacts with bis(pinacolato)diboron under optimized conditions:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | PdCl₂(dppf)₂ (1.1 mmol) | 51% | |

| Base | Potassium acetate (3.4 g, 35 mmol) | ||

| Solvent | 1,4-Dioxane | ||

| Temperature | 85°C, 12 hours | ||

| Atmosphere | Nitrogen |

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the diboron reagent to form the boronic ester. Excess bis(pinacolato)diboron (1.5 eq) improves conversion, while potassium acetate neutralizes HBr byproducts.

Amidation of Boronic Ester Intermediates

The cyclopropanecarboxamide group is introduced via nucleophilic acyl substitution. In a representative procedure:

-

Activation of Cyclopropanecarboxylic Acid : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride.

-

Coupling with 3-Amino-4-methylphenylboronic Ester : Reacting the acyl chloride with the aminophenylboronic ester in dichloromethane (DCM) with triethylamine (TEA) as a base.

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of acyl chloride to amine prevents over-acylation.

-

Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.

Comparative Analysis of Catalytic Systems

Catalyst selection profoundly impacts borylation efficiency. The table below contrasts Pd-based catalysts:

| Catalyst | Reaction Time | Yield | Purity (LC-MS) | Source |

|---|---|---|---|---|

| PdCl₂(dppf)₂ | 12 hours | 51% | >95% | |

| Pd(OAc)₂ with XPhos | 18 hours | 45% | 90% | |

| Pd(PPh₃)₄ | 24 hours | 38% | 88% |

PdCl₂(dppf)₂ outperforms other catalysts due to its stability under reflux conditions and enhanced transmetallation kinetics.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate in petroleum ether (15–30% v/v). This removes unreacted diboron reagents and palladium residues.

Spectroscopic Validation

-

¹H NMR : Key signals include the cyclopropane protons (δ 0.78–0.85 ppm) and the boronic ester methyl groups (δ 1.29 ppm).

-

LC-MS : Molecular ion peaks at m/z 301 [M+H]⁺ confirm the target compound’s molecular weight.

Challenges and Mitigation Strategies

-

Boronic Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Use of molecular sieves or rigorous solvent drying (e.g., over MgSO₄) prevents decomposition.

-

Catalyst Deactivation : Ligand degradation at high temperatures is mitigated by employing air-free techniques (Schlenk lines) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the cyclopropane ring or the carboxamide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic ring.

Major Products

Oxidation: Boronic acids and phenols.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound's boron-containing structure is particularly relevant in medicinal chemistry. Boron compounds have been investigated for their roles in drug design and development due to their ability to form stable complexes with biological molecules.

Anticancer Research

Research has shown that boron-containing compounds can enhance the efficacy of anticancer drugs by improving their solubility and bioavailability. Studies indicate that derivatives of this compound may exhibit selective cytotoxicity towards cancer cells while minimizing effects on normal cells . The cyclopropane moiety also contributes to the stability of the compound, making it a candidate for further development in targeted cancer therapies.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. The presence of the dioxaborolane group can enhance interactions with microbial membranes, potentially leading to increased permeability and subsequent cell death . This property warrants further investigation for applications in developing new antibiotics.

Material Science Applications

The unique chemical structure of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide also makes it suitable for various applications in material science.

Polymer Chemistry

The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Its boron content can facilitate cross-linking in polymer chains, resulting in materials with enhanced strength and durability . This application is particularly relevant in the development of high-performance composites used in aerospace and automotive industries.

Sensors and Electronics

Research indicates that boron-doped materials may exhibit interesting electronic properties. The potential use of this compound as a sensor material is being explored due to its ability to interact with various analytes through changes in conductivity or optical properties . Such sensors could be utilized for environmental monitoring or biomedical applications.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for various transformations that can lead to the synthesis of more complex molecules.

Cross-Coupling Reactions

This compound can be employed in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds . These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Functionalization Routes

The cyclopropane ring provides unique reactivity patterns that can be exploited for further functionalization. This allows chemists to modify the compound selectively to create derivatives with tailored properties for specific applications .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through interactions involving the boronic ester and carboxamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural analogues based on substituents, molecular properties, and applications:

Key Comparative Insights

In contrast, cyclobutanecarboxamide () introduces larger ring strain, which may alter pharmacokinetic properties . Pyridine-carboxamide derivatives () exhibit distinct electronic profiles due to the aromatic nitrogen, influencing solubility and reactivity in cross-coupling .

Chlorine substituents () improve metabolic stability but may reduce solubility, a trade-off critical in drug design .

Synthetic Utility :

- All dioxaborolane-containing compounds are amenable to Suzuki-Miyaura couplings. For example, ’s Compound 60 was synthesized via palladium-catalyzed cross-coupling, highlighting the dioxaborolane’s role in constructing complex heterocycles .

Biological Activity :

- Compound 60 () demonstrates potent kinase inhibition (GSK-3β, IKK-β), suggesting that the target compound’s structural similarity could confer analogous activity .

Research Findings and Data

- Synthetic Methods : The target compound’s synthesis likely parallels and , which employ asymmetric radical cyclopropanation of α,β-unsaturated amides with α-boryl dibromomethanes. This method achieves high stereoselectivity (dr up to 19:1) .

- Thermodynamic Stability : Cyclopropane derivatives exhibit higher ring strain (~27 kcal/mol) than cyclobutane (~26 kcal/mol), influencing reactivity in ring-opening reactions .

- Boron Reactivity: The dioxaborolane group’s stability in protic solvents (e.g., methanol, water) varies with substituents; electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability .

Biological Activity

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C14H21BNO3

- Molecular Weight : 248.13 g/mol

- CAS Number : 1400755-04-5

This compound primarily acts as an inhibitor of several kinases, including glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes such as metabolism and cell signaling. The inhibition of GSK-3β has been linked to neuroprotective effects and anti-inflammatory properties.

Inhibition Profiles

Recent studies have demonstrated that derivatives of cyclopropanecarboxamide exhibit significant inhibitory activity against GSK-3β with IC50 values as low as 8 nM. This potency suggests a promising therapeutic potential in neurodegenerative diseases where GSK-3β is implicated .

1. Cytotoxicity Studies

A series of cytotoxicity assays were performed using various cell lines to assess the viability impact of the compound:

- Cell Lines : HT-22 (mouse hippocampal neuronal cells), BV-2 (mouse microglial cells).

- Method : PrestoBlue™ cell viability assay.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 0.1 | 95 |

| This compound | 1 | 90 |

| N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)cyclopropanecarboxamide | 10 | 80 |

These results indicate that the compound maintains cell viability at lower concentrations but shows a decrease at higher concentrations.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

| Compound | NO Production (µM) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 20 | 50 |

| Test Compound | 10 | 30 |

The results demonstrated a significant reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels in treated cells compared to controls .

Case Studies

A notable case study involved the application of this compound in a mouse model of neuroinflammation. Treatment with N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)cyclopropanecarboxamide resulted in reduced behavioral deficits and improved cognitive function compared to untreated controls. Histological analysis showed decreased microglial activation and lower levels of pro-inflammatory cytokines .

Q & A

Q. In Vitro Models :

Q. In Cellulo Validation :

Q. Molecular Dynamics (MD) Simulations :

- Model the binding of the compound to the ATP-binding pocket of GSK-3β using software like AutoDock Vina .

Q. What are the common synthetic impurities, and how can they be mitigated?

- Impurity Sources :

- Residual palladium from cross-coupling reactions (detected via ICP-MS).

- Unreacted boronic ester intermediates (identified by HPLC retention time shifts) .

- Mitigation Strategies :

- Optimize reaction stoichiometry (e.g., 1.2 equiv boronic ester to aryl halide).

- Use scavengers like Smopex-234® to remove Pd residues .

Q. How does the steric environment of the cyclopropane ring influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) Insights :

- The cyclopropane’s rigidity restricts conformational flexibility, enhancing binding specificity to kinase pockets.

- Methyl substitution at the 4-position on the phenyl ring improves hydrophobic interactions with kinase domains (e.g., GSK-3β’s hinge region) .

- Experimental Validation :

- Compare IC₅₀ values of analogs with varying substituents (e.g., ethyl vs. methyl groups) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s selectivity for IKK-β vs. ROCK-1?

- Root Cause Analysis :

- Variability in kinase assay conditions (e.g., ATP concentrations, incubation times).

- Off-target effects due to structural similarities between kinase active sites.

- Resolution Steps :

- Perform kinetic studies (e.g., Kd measurements using surface plasmon resonance).

- Use isoform-specific inhibitors (e.g., Y-27632 for ROCK-1) as competitive controls .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.